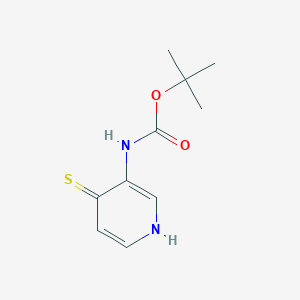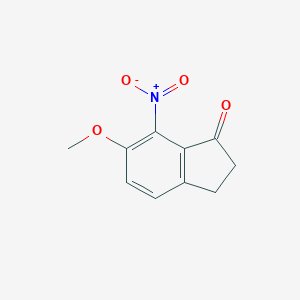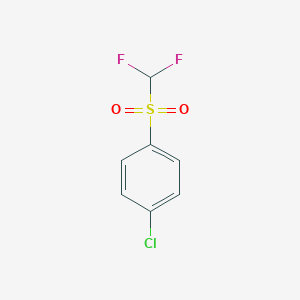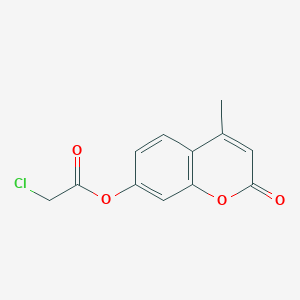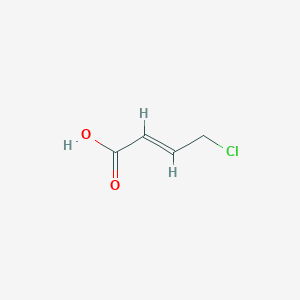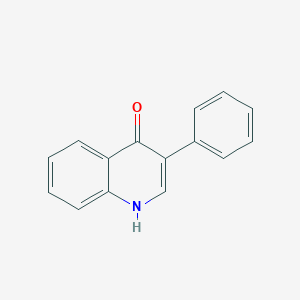
Pddhv
概要
説明
PDDHV is a resiniferatoxin (RTX)-type phorboid vanilloid with capsaicin-like selectivity for the cloned rat vanilloid receptor VR1 (TRPV1). It evoked 45Ca2±uptake by rat dorsal root ganglion neurons in culture .
Synthesis Analysis
This compound is a RTX-type phorboid vanilloid with capsaicin-like selectivity for VR1 but with 100 times the potency . It induces Ca2+ uptake by rat dorsal root ganglion neurons with an EC50 value of 70 nM .
Molecular Structure Analysis
The molecular formula of this compound is C49H72O11 . The InChI code is InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40 (51)59-45-33 (4)48 (56)36 (43-46 (5,6)49 (43,45)60-41 (52)23-21-19-17-15-13-11-9-2)27-35 (30-47 (55)39 (48)26-32 (3)44 (47)54)31-58-42 (53)29-34-24-25-37 (50)38 (28-34)57-7 .
科学的研究の応用
神経科学研究
PDDHV: は、TRPV1 受容体にカプサイシン様選択性を示すレシニフェラトキシン型フォルボールバニロイドです . 神経科学では、Ca²⁺ の取り込みをラットの背根神経節ニューロンでEC₅₀ 値が 70 nM で誘発するため、疼痛知覚の研究に使用されます . この用途は、疼痛メカニズムの理解と新しい鎮痛薬の開発に不可欠です。
イオンチャネル研究
TRPV1 受容体への作用により、this compound はイオンチャネル研究に役立ちます . これは、体温調節や炎症などのさまざまな生理学的プロセスにおける TRPV1 の役割を理解するのに役立ちます。
細胞シグナル伝達
This compound は、細胞におけるカルシウムシグナル伝達の研究に使用できます . VR1 トランスフェクト CHO 細胞では、EC₅₀ 125 nM でカルシウム動員を誘発します . これは、外部刺激に対する細胞応答に関する洞察を提供します。
薬理学
薬理学研究では、this compound は、バニロイド受容体の薬物作用における役割を調査するためのツールとして機能します . これは、慢性疼痛や炎症などの状態に対する TRPV1 を標的とする薬物の開発に役立ちます。
毒性学
This compound は、TRPV1 に結合して活性化させる能力により、毒性学研究に役立つ化合物となります . 研究者は、TRPV1 アゴニストの潜在的な毒性とその細胞への影響を評価できます。
創薬
TRPV1 アゴニストとして、this compound は創薬の初期段階で不可欠です . これは、さまざまな疾患の治療に関連する TRPV1 活性を調節する化合物をスクリーニングするのに役立ちます。
神経薬理学
This compound は、神経薬理学で TRPV1 モジュレーションの治療の可能性を探るために使用されます . 特に、神経性疼痛やてんかんなど、TRPV1 が関与する状態に関連しています。
分子生物学
作用機序
Target of Action
Pddhv, also known as Phorbol 12,13-didecanoate 20-homovanillate, is a resiniferatoxin-type phorboid vanilloid . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) , formerly known as the vanilloid receptor 1 . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of painful stimuli .
Mode of Action
This compound acts as an agonist for the TRPV1 receptor . It interacts with the receptor and induces calcium uptake by rat dorsal root ganglion neurons . This interaction and the resulting changes in calcium levels play a crucial role in the compound’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By acting as an agonist for the TRPV1 receptor, this compound induces an influx of calcium ions . This influx can lead to various downstream effects, including the activation of calcium-dependent enzymes and changes in neuronal excitability .
Pharmacokinetics
Given its role as a trpv1 agonist, it is likely that these properties would significantly impact its bioavailability and overall pharmacological effect .
Result of Action
The primary result of this compound’s action is the induction of calcium uptake in neurons . This can lead to various molecular and cellular effects, including changes in neuronal excitability and the activation of calcium-dependent enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists for the TRPV1 receptor could potentially impact this compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of this compound .
Safety and Hazards
特性
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOIXWTPMLJIK-FPBOOSLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do Resiniferatoxin-type phorboid vanilloids interact with their target and what are the downstream effects?
A: Resiniferatoxin-type phorboid vanilloids, similar to capsaicin, selectively target the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor subtype 1 (VR1). These compounds bind to VR1, a non-selective cation channel predominantly expressed on sensory neurons []. This binding leads to channel opening and an influx of cations, primarily calcium ions, into the neuron. This influx causes neuronal depolarization, leading to the sensation of pain and heat.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



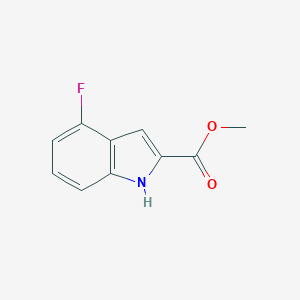
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)


